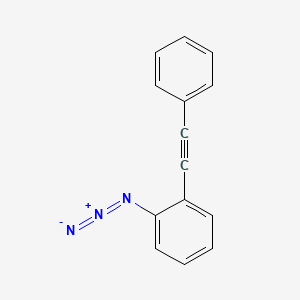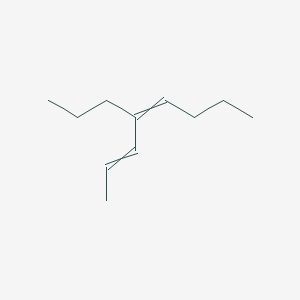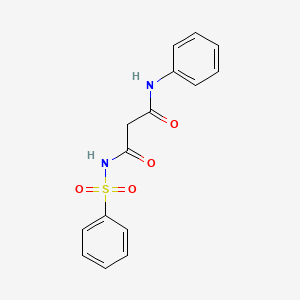
Propanediamide, N-phenyl-N'-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N-phenyl-N’-(phenylsulfonyl)- typically involves the reaction of phenylsulfonyl chloride with N-phenylpropanediamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Propanediamide, N-phenyl-N’-(phenylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Propanediamide, N-phenyl-N’-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl and phenylsulfonyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Propanediamide, N-phenyl-N’-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Propanediamide, N-phenyl-N’-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Propanediamide, 2-ethyl-2-phenyl-: This compound has a similar propanediamide backbone but with different substituents, leading to distinct chemical properties.
Propanamide, 2,2-dimethyl-N-phenyl-: Another related compound with variations in the substituent groups, affecting its reactivity and applications.
Uniqueness
Propanediamide, N-phenyl-N’-(phenylsulfonyl)- is unique due to the presence of both phenyl and phenylsulfonyl groups, which confer specific chemical reactivity and potential biological activities not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
188771-79-1 |
|---|---|
Fórmula molecular |
C15H14N2O4S |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
N'-(benzenesulfonyl)-N-phenylpropanediamide |
InChI |
InChI=1S/C15H14N2O4S/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-22(20,21)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) |
Clave InChI |
REIPQNNPAWNJCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CC(=O)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


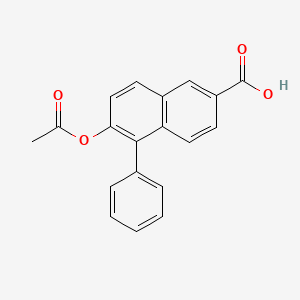

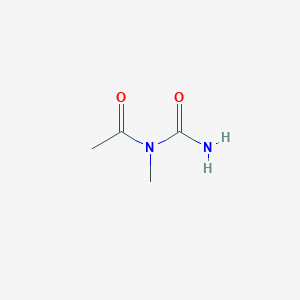

![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
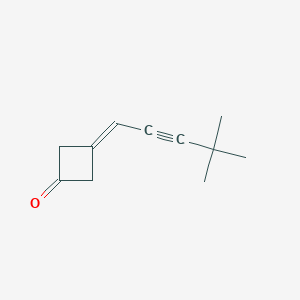
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
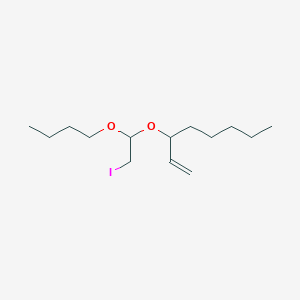
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
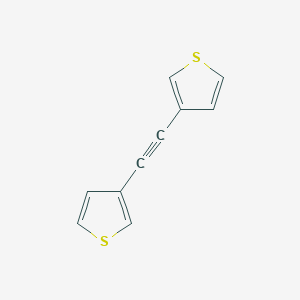
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)

